1,2-Distearoyl-rac-glycerol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Distearoyl-rac-glycerol can be synthesized through the esterification of glycerol with stearic acid. The reaction typically involves heating glycerol and stearic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process .

Industrial Production Methods

In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is often conducted in a continuous flow reactor to ensure consistent product quality and yield. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Distearoyl-rac-glycerol primarily undergoes hydrolysis, transesterification, and oxidation reactions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce glycerol and stearic acid.

Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol, often catalyzed by an acid or base.

Oxidation: Under oxidative conditions, the stearic acid moieties can be oxidized to produce various oxidation products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Transesterification: Alcohols, acid or base catalysts.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Hydrolysis: Glycerol and stearic acid.

Transesterification: New esters and glycerol.

Oxidation: Oxidized fatty acids and other oxidation products.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Formulations

1,2-Distearoyl-rac-glycerol is widely used in pharmaceutical formulations as an emulsifier and stabilizer . Its role is crucial in enhancing the solubility and bioavailability of hydrophobic drugs, which are often challenging to deliver effectively. By improving the dispersion of these drugs in aqueous environments, DSG facilitates better absorption in the body. For instance, it is commonly incorporated into lipid-based drug delivery systems, such as liposomes and nanoemulsions, which are designed to encapsulate and transport therapeutic agents more efficiently .

Case Study: Liposomal Drug Delivery

A study demonstrated that liposomes formulated with DSG significantly improved the pharmacokinetics of poorly soluble drugs compared to traditional formulations. This enhancement was attributed to DSG's ability to stabilize the liposomal structure while promoting the release of the encapsulated drug in a controlled manner .

Food Industry

In the food industry, this compound serves as a food additive , particularly in baked goods and margarine. It enhances texture and extends shelf life by acting as an emulsifier that helps maintain uniform distribution of ingredients. This property is especially beneficial in products that require stable emulsions, such as dressings and sauces .

Table 1: Applications of DSG in Food Products

| Product Type | Functionality |

|---|---|

| Baked Goods | Improves texture and volume |

| Margarine | Enhances spreadability |

| Dressings & Sauces | Stabilizes emulsions |

Cosmetic Products

DSG is prevalent in cosmetic formulations due to its ability to provide a smooth texture and moisture retention properties. It is commonly found in creams, lotions, and other skincare products where it acts as an emollient, helping to improve skin hydration and overall feel .

Case Study: Moisturizing Creams

Research has shown that creams containing DSG demonstrate superior moisturizing effects compared to those without it. The compound's ability to form a protective barrier on the skin aids in preventing moisture loss, making it an essential ingredient in high-quality skincare products .

Biotechnology

In biotechnology, this compound is utilized in the preparation of liposomes for gene therapy applications. It assists in encapsulating genetic material safely for delivery into cells. This non-toxic delivery method has shown promise in various therapeutic contexts, including cancer treatment and genetic disorders .

Table 2: Biotechnology Applications of DSG

| Application Type | Description |

|---|---|

| Gene Therapy | Encapsulation of DNA/RNA for cell delivery |

| Liposome Formation | Stabilizes lipid bilayers for drug delivery |

Research Laboratories

In research settings, DSG is used as a lipid supplement in cell culture media. It promotes cell growth and viability, particularly in studies involving stem cells or other sensitive cell types. The compound's ability to mimic natural lipid environments makes it an invaluable tool for researchers studying cellular processes .

Case Study: Stem Cell Maintenance

A study highlighted that stem cells cultured with DSG showed improved proliferation rates and maintained pluripotency longer than those cultured without it. This finding underscores DSG's potential role in regenerative medicine and tissue engineering .

Wirkmechanismus

The mechanism of action of 1,2-Distearoyl-rac-glycerol involves its interaction with biological membranes and enzymes. In drug delivery systems, it helps in the formation of stable liposomes that can encapsulate active pharmaceutical ingredients, enhancing their bioavailability and controlled release. The compound’s hydrophobic stearic acid chains interact with lipid bilayers, facilitating the incorporation of drugs into liposomes .

Vergleich Mit ähnlichen Verbindungen

1,2-Distearoyl-rac-glycerol can be compared with other diacylglycerols such as 1,2-Dipalmitoyl-rac-glycerol and 1,2-Dioleoyl-rac-glycerol:

1,2-Dipalmitoyl-rac-glycerol: Similar structure but with palmitic acid instead of stearic acid. It has a lower melting point and different physical properties.

1,2-Dioleoyl-rac-glycerol: Contains oleic acid, which has unsaturated bonds, leading to different chemical reactivity and applications.

The uniqueness of this compound lies in its high melting point and stability, making it suitable for applications requiring solid-state properties and long-term stability .

Biologische Aktivität

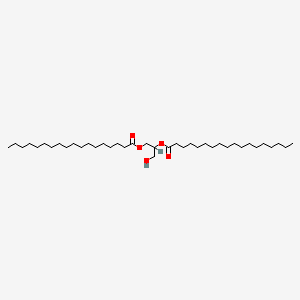

1,2-Distearoyl-rac-glycerol (1,2-DG) is a type of diacylglycerol (DAG) characterized by the presence of two stearic acid chains esterified at the first and second positions of the glycerol backbone. Its chemical formula is , and it plays significant roles in various biological processes, particularly in lipid metabolism and as an emulsifier in food products. This article reviews the biological activities of 1,2-DG, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

1,2-DG is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. This structural characteristic influences its physical properties and biological interactions. The compound typically appears as a waxy solid that is insoluble in water but soluble in organic solvents like alcohol and benzene.

1. Role in Lipid Metabolism

1,2-DG serves as a substrate for enzymes involved in lipid metabolism, particularly diacylglycerol acyltransferase (DGAT) and monoacylglycerol transferase (MGAT). These enzymes are crucial for triglyceride biosynthesis. Studies have shown that 1,2-DG can be used to assess enzyme activity by measuring the conversion rates into different products, providing insights into fat metabolism regulation.

2. Emulsification Properties

Due to its amphiphilic nature, 1,2-DG can interact with biological membranes, potentially influencing membrane fluidity and permeability. This property makes it an effective emulsifier in food products, contributing to texture and stability .

3. Biocompatibility and Drug Delivery

Research indicates that 1,2-DG's biocompatibility allows it to form self-assembling structures, which are promising for drug delivery systems. Its ability to encapsulate drugs enhances their solubility and bioavailability .

Comparative Analysis with Related Compounds

The following table summarizes the structural differences and unique features of 1,2-DG compared to related diacylglycerols:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1,2-Dioleoyl-rac-glycerol | Contains two oleic acid chains | Higher unsaturation affects fluidity differently |

| 1,3-Distearoyl-sn-glycerol | Stearic acids at positions one and three | Different positional isomerism |

| 1,2-Dipalmitoyl-rac-glycerol | Contains two palmitic acid chains | Shorter fatty acid chain length |

The unique configuration of 1,2-DG influences its physical properties such as melting point and crystallization behavior compared to these compounds.

Case Study 1: Enzyme Activity Assessment

In a study assessing the activity of DGAT using 1,2-DG as a substrate, researchers found that varying concentrations of 1,2-DG significantly influenced enzyme kinetics. The results demonstrated that higher concentrations led to increased enzyme activity up to a saturation point, providing valuable data for understanding lipid biosynthesis pathways.

Case Study 2: Drug Delivery Applications

A recent investigation explored the use of 1,2-DG in formulating nanoparticles for targeted drug delivery. The study revealed that nanoparticles composed of 1,2-DG exhibited enhanced stability and controlled release profiles compared to traditional lipid carriers. This highlights the potential of 1,2-DG in pharmaceutical applications.

Eigenschaften

IUPAC Name |

(3-hydroxy-2-octadecanoyloxypropyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUSDOQQWJGJQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866179 | |

| Record name | 3-Hydroxypropane-1,2-diyl dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerol 1,2-dioctadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51063-97-9, 1188-58-5 | |

| Record name | (±)-1,2-Distearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51063-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dioctadecanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051063979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Distearin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (±)-1-(hydroxymethyl)ethane-1,2-diyl distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,2-DISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93TWS7F2GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycerol 1,2-dioctadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

71 - 72 °C | |

| Record name | Glycerol 1,2-dioctadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.